

Definitive Structural Confirmation Guide: 4-(2,2-Difluoroethoxy)-2-methylaniline

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Compound of Interest

Compound Name: 4-(2,2-Difluoroethoxy)-2-methylaniline

CAS No.: 937602-96-5

Cat. No.: B3169504

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Executive Summary

4-(2,2-Difluoroethoxy)-2-methylaniline is a high-value intermediate in medicinal chemistry, leveraging the gem-difluoroethoxy group to modulate lipophilicity and metabolic stability. However, its synthesis (often via alkylation of phenolic precursors) presents a significant risk of regioisomerism.

The "Alternative" in this guide is not a competitor product, but the structural isomer (e.g., 2-(2,2-difluoroethoxy)-4-methylaniline) that frequently co-elutes during purification. This guide compares the "Standard QC" approach (1D NMR/LCMS) vs. the "Definitive Structural Audit" (2D NMR/19F-decoupling), demonstrating why the latter is required for IND-enabling purity.

Comparative Analysis: Target vs. Isomeric Alternatives

The primary challenge is distinguishing the target from its positional isomers. While Mass Spectrometry (LC-MS) confirms the molecular weight (

187.19), it fails to distinguish the position of the ethoxy and methyl substituents.

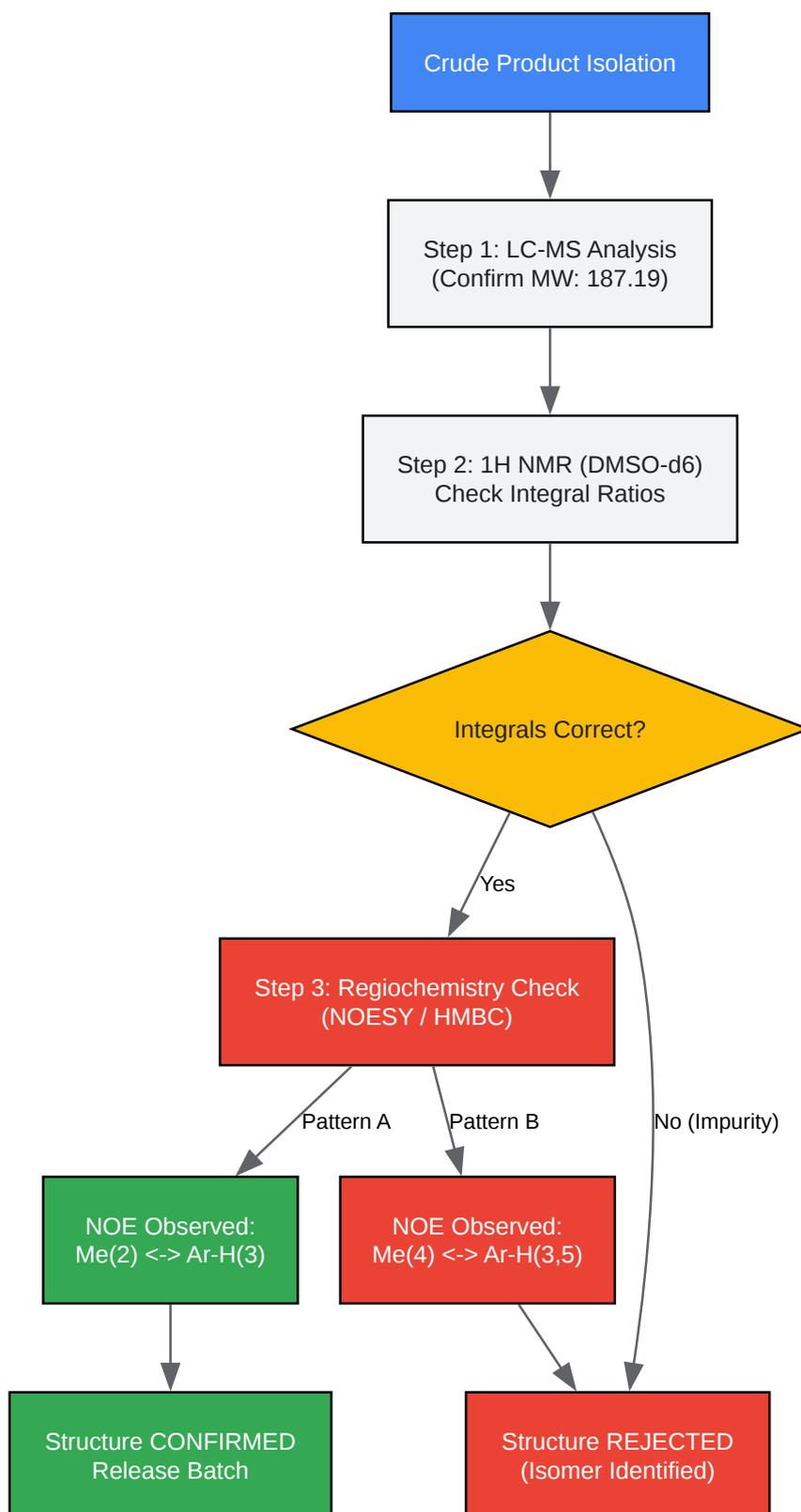
Table 1: Predicted NMR Diagnostic Markers

Data simulated based on substituent shielding constants in DMSO-d6.

Feature	Target Compound 4-(2,2-Difluoroethoxy)-2-methylaniline	Isomeric Risk (Alternative) 2-(2,2-Difluoroethoxy)-4-methylaniline	Diagnostic Power
Ar-CH ₃ Shift	~2.10 ppm (s)	~2.15 ppm (s)	Low (Ambiguous)
Aromatic Pattern	1,2,4-substitution (d, d, s-like)	1,2,4-substitution (d, d, s-like)	Low (Requires Coupling Analysis)
NOE Correlation	Me(C2) H(C3) & NH ₂	Me(C4) H(C3) & H(C5)	High (Definitive)
19F Signal	-124.5 ppm (dt)	-124.8 ppm (dt)	Medium (Electronic environment differs slightly)

Structural Confirmation Workflow

The following decision tree illustrates the logic flow for confirming the structure and rejecting isomers.



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Figure 1: Analytical decision tree for distinguishing **4-(2,2-difluoroethoxy)-2-methylaniline** from regioisomers.

Detailed Experimental Protocols

Protocol A: High-Resolution ^1H & ^{19}F NMR

Objective: Confirm functional group presence and fluorine coupling patterns.

- Sample Preparation:
 - Dissolve 10-15 mg of the analyte in 0.6 mL of DMSO- d_6 .
 - Note: DMSO is preferred over CDCl_3 to prevent overlap of the NH_2 signal with the aromatic region and to ensure full solubility of the salt forms (if HCl salt is used).
- Acquisition Parameters (400 MHz or higher):
 - ^1H NMR: Spectral width 12 ppm, relaxation delay (d1) 5 seconds (to allow full relaxation of aromatic protons for accurate integration).
 - ^{19}F NMR: Run uncoupled first, then proton-decoupled ($^{19}\text{F}\{^1\text{H}\}$) to simplify the spectrum.
- Data Analysis (Expected Signals):
 - 6.0-6.4 ppm (tt, Hz, Hz): The terminal proton of the $-\text{CF}_2\text{H}$ group. This is the "fingerprint" of the difluoroethoxy moiety.
 - 4.1-4.3 ppm (td, Hz): The methylene protons ($-\text{OCH}_2-$). The "td" splitting arises from coupling to the adjacent CF_2 (triplet) and the CHF_2 proton (doublet).

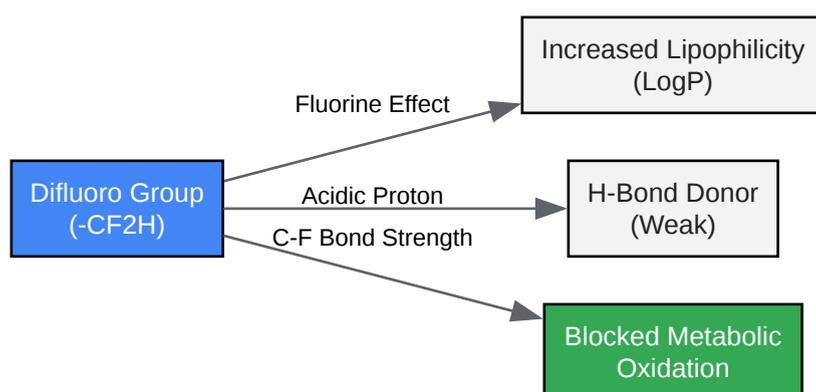
Protocol B: NOESY for Regiochemical Assignment (The "Gold Standard")

Objective: Spatially locate the methyl group relative to the aromatic ring protons.

- Setup: Use the same DMSO-d6 sample.
- Sequence: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
- Mixing Time: Set to 300-500 ms.
- Interpretation Logic:
 - Target Structure (2-Methyl): The Methyl singlet (~2.1 ppm) must show a strong cross-peak with only one aromatic proton (H3) and the amine protons (NH₂). It should not show correlations to two equivalent aromatic protons.
 - Alternative (Isomer): If the methyl group were at position 4 (para), it would show correlations to two adjacent aromatic protons (H3 and H5) if the ethoxy is at position 2.

Mechanism of Action: Why the "Difluoro" Matter?

The 2,2-difluoroethoxy group is not merely a structural placeholder.[1][2] It significantly alters the electronic properties of the aniline.



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Figure 2: Pharmacological impact of the 2,2-difluoroethoxy moiety.

- Lipophilicity: The fluorine atoms lower the basicity of the ether oxygen and increase the overall lipophilicity (LogP), enhancing membrane permeability compared to a standard

ethoxy group.

- H-Bonding: The terminal proton on the -CF₂H group is sufficiently acidic to act as a weak hydrogen bond donor in protein active sites [1].

References

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